molecular formula C19H24N2OS B2562879 3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide CAS No. 1797319-63-1

3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B2562879
CAS No.: 1797319-63-1
M. Wt: 328.47
InChI Key: MQYGEULIQDDCOB-UHFFFAOYSA-N
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Description

3-(3-Methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a synthetic organic compound provided for research and development purposes. This chemical features a molecular structure that integrates a 3-methylthiophene moiety and a 1-phenylpyrrolidine group linked by a propanamide chain. While specific biological data for this exact compound is not available in the public domain, its structural framework is of significant interest in medicinal chemistry. The 3-methylthiophene fragment is a recognized pharmacophore in central nervous system (CNS) active compounds, notably present in the anticonvulsant drug tiagabine, where it contributes to blood-brain barrier penetration and biological activity . The propanamide linker is a common feature in designed multi-target ligands, particularly in the development of potential anticonvulsant and antinociceptive agents . Researchers are exploring these hybrid structures, which combine multiple pharmacophores, to develop new therapeutic candidates for complex neurological conditions such as epilepsy and neuropathic pain . The design strategy behind such compounds aims to achieve a balanced multi-target mechanism of action, potentially including interaction with voltage-gated sodium and calcium channels . This product is intended for use in pharmaceutical, chemical, and biological research applications, including as a reference standard or building block in the synthesis and development of novel bioactive molecules. This compound is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-15-11-13-23-18(15)9-10-19(22)20-14-17-8-5-12-21(17)16-6-3-2-4-7-16/h2-4,6-7,11,13,17H,5,8-10,12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYGEULIQDDCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, followed by the introduction of the methyl group at the 3-position. The phenylpyrrolidine moiety is then attached through a series of nucleophilic substitution reactions. Finally, the propanamide group is introduced via amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenylpyrrolidine moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences and Implications

  • Bioactivity : Compounds with thiazole/oxadiazole groups () may target enzymes like cyclooxygenase or kinases, whereas the target compound’s pyrrolidine-thiophene system could favor GPCR or protease interactions.
  • Metabolic Stability : Fluorinated analogs (e.g., P6) exhibit improved stability, but the target compound’s methylthiophene may undergo oxidative metabolism, necessitating further optimization.

Biological Activity

3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H24N2OS
  • Molecular Weight : 328.5 g/mol
  • CAS Number : 1797319-63-1

Research indicates that this compound may act as an inhibitor of specific targets within the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and survival. Dysregulation of this pathway is often implicated in cancer proliferation and resistance to therapy .

Antitumor Activity

Studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives that target the PI3K pathway have demonstrated efficacy in reducing tumor growth in xenograft models. The effectiveness of these compounds often correlates with their ability to maintain drug exposure while minimizing clearance rates .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly in relation to its potential anticonvulsant and antinociceptive properties. A study synthesizing hybrid compounds based on pyrrolidine derivatives indicated that modifications similar to those found in this compound could enhance anticonvulsant activity .

Case Studies and Research Findings

StudyFindings
Antitumor Study Demonstrated significant tumor growth inhibition in mouse models when administered at low doses, with a focus on PI3K pathway modulation .
Neuropharmacology Investigated for anticonvulsant effects, showing promise in reducing seizure activity in rodent models .
Pharmacokinetics Research indicates favorable pharmacokinetic profiles, suggesting potential for clinical application with manageable side effects .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide in a laboratory setting?

  • Methodological Answer : Synthesis requires multi-step organic reactions, including amide coupling and heterocyclic ring modifications. Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (0–5°C for sensitive intermediates), and catalysts like piperidine for condensation reactions. Purification via column chromatography is essential to isolate the target compound from by-products such as unreacted thiophene derivatives or pyrrolidine intermediates .
  • Safety Note : Use PPE (gloves, goggles) and fume hoods to avoid inhalation or skin contact, as similar amides exhibit hazardous properties (e.g., H303/H313/H333 warnings) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm methylthiophene and phenylpyrrolidine substituents.
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., expected m/z for C₁₉H₂₄N₂OS: ~344.16).
  • HPLC to assess purity (>95% recommended for biological assays) .

Q. What are the primary biological targets or pathways hypothesized for this compound?

  • Methodological Answer : The methylthiophene and phenylpyrrolidine moieties suggest potential interactions with:

  • GPCRs (e.g., dopamine or serotonin receptors due to pyrrolidine’s structural similarity to neurotransmitter scaffolds).
  • Enzymes like cytochrome P450 isoforms, inferred from analogous thiophene-containing compounds .
    • Experimental Design : Use radioligand binding assays or enzymatic inhibition studies to validate targets .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?

  • Methodological Answer :

  • Catalyst screening : Test bases like DBU or K₂CO₃ to improve amide coupling efficiency.
  • Reaction monitoring : Use TLC or in-situ IR to detect intermediate formation and adjust reaction times.
  • Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .

Q. What strategies are recommended to resolve contradictory data in receptor affinity studies for this compound?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with varying concentrations (e.g., 1 nM–10 μM) to confirm IC₅₀ consistency.
  • Orthogonal assays : Compare results from fluorescence-based assays with electrophysiology or SPR (surface plasmon resonance) to rule out assay-specific artifacts.
  • Structural analysis : Perform molecular docking using X-ray crystallography or cryo-EM data of target receptors to identify binding pose discrepancies .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks.
  • QSAR studies : Correlate substituent modifications (e.g., methylthiophene → fluorothiophene) with solubility or metabolic stability trends.
  • MD simulations : Simulate blood-brain barrier permeability based on molecular flexibility and hydrogen-bonding capacity .

Q. What experimental frameworks are suitable for studying this compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability assays : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via LC-MS.
  • Plasma stability tests : Use human or rodent plasma to assess esterase-mediated hydrolysis susceptibility.
  • Forced degradation studies : Expose to heat (40°C), light (UV), or oxidants (H₂O₂) to identify degradation pathways .

Data Contradiction Analysis Example

Scenario : Conflicting IC₅₀ values reported for kinase inhibition.
Resolution Steps :

Replicate experiments in triplicate under identical conditions (buffer, temperature).

Validate reagent purity (e.g., ATP concentration in kinase assays).

Cross-validate using orthogonal methods (e.g., Western blot vs. luminescence assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.